5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

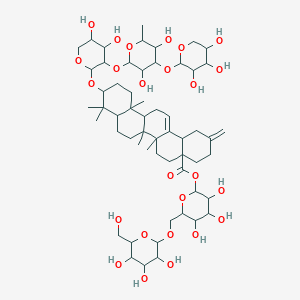

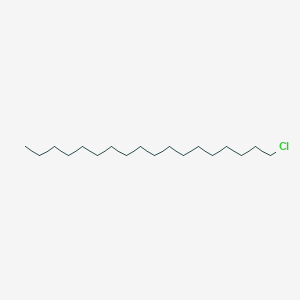

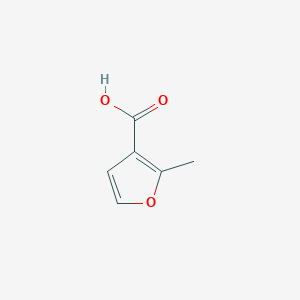

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is used in proteomics research .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts to synthesize substituted pyrroles via dehydrogenative alcohol functionalization reactions .

Molecular Structure Analysis

The molecular structure of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring substituted with a p-tolyl group and a vinyl group. The carboxylic acid group is attached to the 2-position of the pyrrole ring .

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Agent

5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with the 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid framework, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, the 4-vinylbenzoyl compound, which shares structural similarities with 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid, demonstrated high potency in both analgesic (mouse writhing) and anti-inflammatory (rat carrageenan paw) assays. This has led to its advancement in pharmacological evaluations as a potential anti-inflammatory agent Joseph M. Muchowski et al., 1985.

Catalyst in Chemical Synthesis

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid derivatives, due to their pyrrole and carboxylic acid functionalities, are involved in various catalytic and synthetic processes. For instance, Fe(II)-catalyzed isomerization of vinyl compounds into pyrroles has been documented, showcasing the compound's potential in facilitating significant structural transformations in organic synthesis E. Galenko et al., 2017.

Photo-Redox Catalytic Applications

Certain derivatives of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid have shown effectiveness as photo-redox catalysts. Water-soluble copolymers of related compounds, such as 5,10,15,20-tetra-p-tolylporphyrins bearing a vinyl group, have demonstrated catalytic behavior in photo-redox reactions for applications like FRA–L-ascorbic acid and viologen–triethanolamine transformations H. Kamogawa et al., 1993.

Propriétés

IUPAC Name |

1-ethenyl-5-(4-methylphenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-3-15-12(8-9-13(15)14(16)17)11-6-4-10(2)5-7-11/h3-9H,1H2,2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHLYONFHRHIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354448 |

Source

|

| Record name | 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid | |

CAS RN |

131172-66-2 |

Source

|

| Record name | 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)

![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)